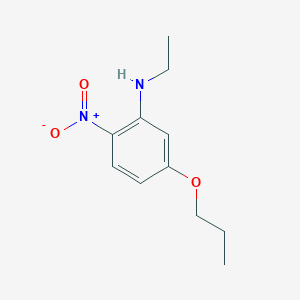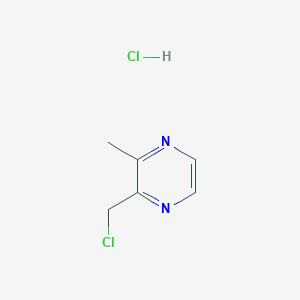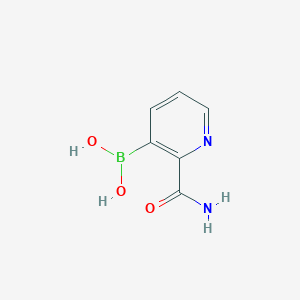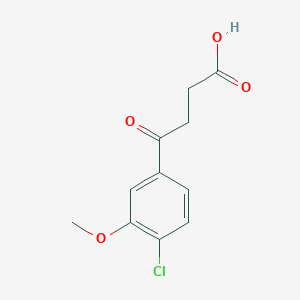
4-(4-Chloro-3-methoxyphenyl)-4-oxobutanoic acid
Descripción general
Descripción
4-(4-Chloro-3-methoxyphenyl)-4-oxobutanoic acid, commonly referred to as CMOB, is a naturally occurring carboxylic acid found in many plants and animals. It is a derivative of 4-hydroxybenzoic acid, and is an important intermediate in the synthesis of many pharmaceuticals, pesticides, and other organic compounds. CMOB is also known to be involved in a variety of biochemical and physiological processes, such as signal transduction, metabolism, and cell growth and differentiation.
Aplicaciones Científicas De Investigación
CMOB has a wide range of scientific research applications. It has been used in the synthesis of a variety of organic compounds, such as pharmaceuticals, pesticides, and other industrial chemicals. It has also been used in the study of signal transduction pathways, metabolism, and cell growth and differentiation. Additionally, CMOB has been used in the study of the molecular mechanisms of action of various drugs, as well as in the development of novel therapeutic agents.
Mecanismo De Acción
CMOB is known to be involved in a variety of biochemical and physiological processes, such as signal transduction, metabolism, and cell growth and differentiation. It is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators and is a target of many non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, CMOB has been shown to modulate the activity of several other enzymes and proteins, including protein kinase C (PKC), phospholipase A2 (PLA2), and fatty acid synthase (FAS).
Biochemical and Physiological Effects
CMOB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, and to modulate the activity of several other enzymes and proteins, including PKC, PLA2, and FAS. Additionally, CMOB has been shown to have anti-cancer and anti-inflammatory effects in animal models, as well as to have protective effects against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMOB has a number of advantages for laboratory experiments. It is a naturally occurring compound, making it readily available and easy to synthesize. Additionally, it is relatively inexpensive and has a wide range of applications in scientific research. However, there are also some limitations to using CMOB in laboratory experiments. For example, it is a relatively unstable compound and can be easily degraded by light, heat, and oxidation. Additionally, CMOB can be toxic in high concentrations and can interact with other compounds, making it difficult to use in some experiments.
Direcciones Futuras
The future of CMOB research is promising. There are a number of potential applications for CMOB in the development of novel therapeutic agents and the study of signal transduction pathways, metabolism, and cell growth and differentiation. Additionally, CMOB has been shown to have anti-cancer and anti-inflammatory effects in animal models, and further research into these effects could lead to the development of new treatments for a variety of diseases. Furthermore, CMOB could be used in the development of novel pesticides and other organic compounds, as well as in the study of oxidative stress and its effects on the body.
Propiedades
IUPAC Name |
4-(4-chloro-3-methoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-16-10-6-7(2-3-8(10)12)9(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKCETKRGPMHAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



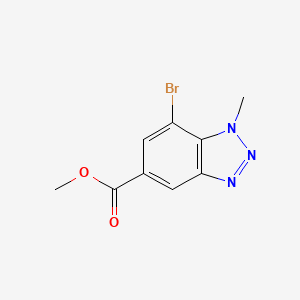
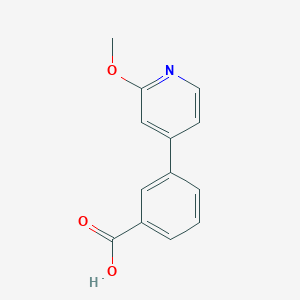

![2-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1431992.png)
![3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1431993.png)

![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B1431999.png)
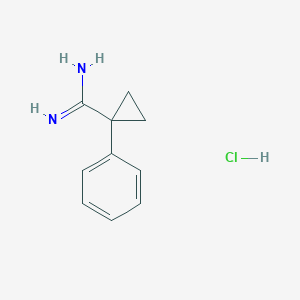
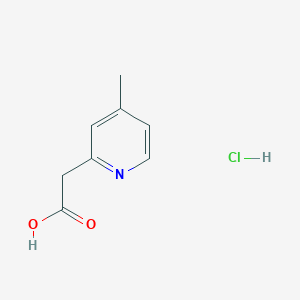
![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1432002.png)
